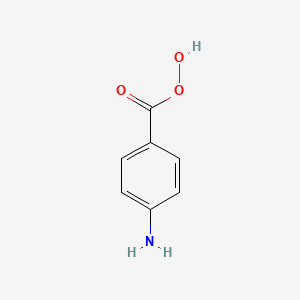
Benzenecarboperoxoic acid, 4-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarboperoxoic acid, 4-amino-, is an organic compound characterized by the presence of a benzene ring substituted with both a peroxoic acid group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboperoxoic acid, 4-amino-, typically involves the reaction of 4-aminobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxoic acid group. The process can be summarized as follows:
Starting Material: 4-aminobenzoic acid
Oxidizing Agent: Hydrogen peroxide (H₂O₂)
Catalyst: Often a metal catalyst such as manganese dioxide (MnO₂)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the peroxoic acid group.
Industrial Production Methods
In an industrial setting, the production of benzenecarboperoxoic acid, 4-amino-, may involve a continuous flow process to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are essential to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarboperoxoic acid, 4-amino-, undergoes various chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other functional groups into their oxidized forms.
Reduction: The amino group can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzenecarboperoxoic acid, 4-amino-, has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative damage.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which benzenecarboperoxoic acid, 4-amino-, exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoic acid group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The amino group may also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Benzenecarboperoxoic acid, 4-amino-, can be compared with other similar compounds such as:
4-Nitrobenzenecarboperoxoic acid: Differing by the presence of a nitro group instead of an amino group, leading to different reactivity and applications.
Benzenecarboperoxoic acid: Lacking the amino group, which affects its solubility and interaction with biological molecules.
4-Aminobenzoic acid: Lacking the peroxoic acid group, primarily used in the synthesis of folate and other biochemical applications.
The uniqueness of benzenecarboperoxoic acid, 4-amino-, lies in its dual functionality, combining the oxidative potential of the peroxoic acid group with the reactivity of the amino group, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
153462-13-6 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-aminobenzenecarboperoxoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4,10H,8H2 |
Clé InChI |
LPMSULOKFGFMLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



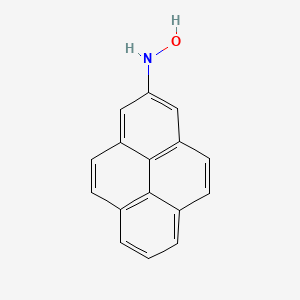
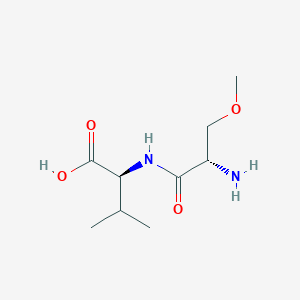

![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
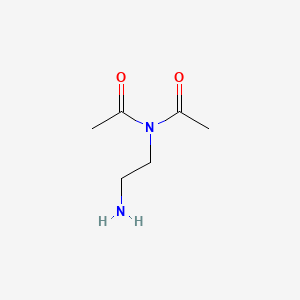
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
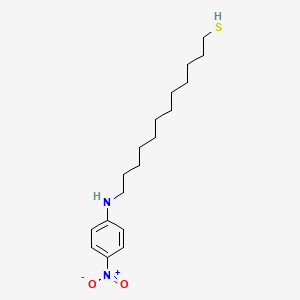
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
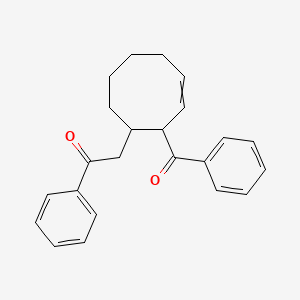
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
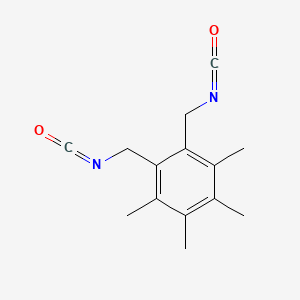

methanone](/img/structure/B14271570.png)
